molecular formula C19H28O4 B14257446 2-Oxo-2-phenoxyethyl undecanoate CAS No. 184918-37-4

2-Oxo-2-phenoxyethyl undecanoate

Cat. No.: B14257446
CAS No.: 184918-37-4
M. Wt: 320.4 g/mol
InChI Key: MJXVMMXLURNPSE-UHFFFAOYSA-N
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Description

2-Oxo-2-phenoxyethyl undecanoate is a chemical compound with a unique structure that combines a phenoxy group with an undecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenoxyethyl undecanoate typically involves the esterification of 2-oxo-2-phenoxyethanol with undecanoic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenoxyethyl undecanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-Oxo-2-phenoxyethyl undecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenoxyethyl undecanoate involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: A related compound with similar structural features but lacking the undecanoate ester group.

    Phenoxyacetic acid: Another related compound with a carboxylic acid group instead of the ester group.

Uniqueness

2-Oxo-2-phenoxyethyl undecanoate is unique due to its combination of a phenoxy group and an undecanoate ester, which imparts distinct chemical and physical properties

Properties

CAS No.

184918-37-4

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(2-oxo-2-phenoxyethyl) undecanoate

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-12-15-18(20)22-16-19(21)23-17-13-10-9-11-14-17/h9-11,13-14H,2-8,12,15-16H2,1H3

InChI Key

MJXVMMXLURNPSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1

Origin of Product

United States

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